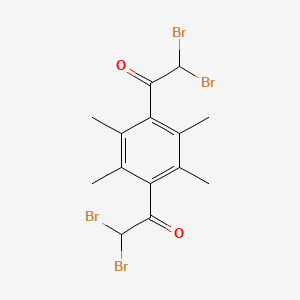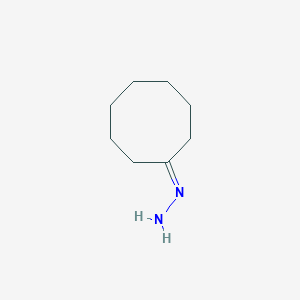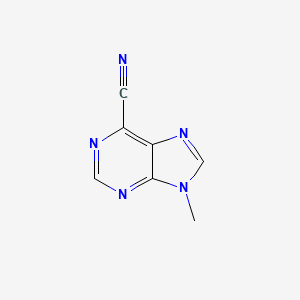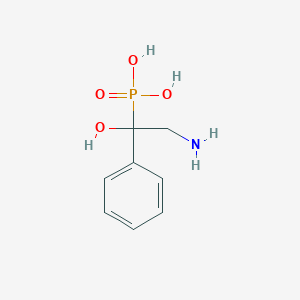
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid is a phosphorus-containing amino acid derivative. This compound is characterized by the presence of a phosphonic acid group attached to an amino acid backbone, making it a unique and versatile molecule in various scientific fields. The presence of both amino and phosphonic acid groups allows it to participate in a wide range of chemical reactions and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid typically involves the reaction of an appropriate amino alcohol with a phosphonic acid derivative. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is usually carried out under mild conditions, often in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and corrosion inhibitors
Wirkmechanismus
The mechanism of action of (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(L)-2-Amino-3-phosphonopropionic acid: An antagonist of the metabotropic glutamate receptor.
®-2-Amino-1-hydroxyethylphosphonic acid: Found in lipid fractions of certain bacteria.
Uniqueness: (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid is unique due to its specific structure, which combines an amino acid backbone with a phosphonic acid group. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile compound in various fields of research .
Eigenschaften
CAS-Nummer |
51314-26-2 |
|---|---|
Molekularformel |
C8H12NO4P |
Molekulargewicht |
217.16 g/mol |
IUPAC-Name |
(2-amino-1-hydroxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H12NO4P/c9-6-8(10,14(11,12)13)7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H2,11,12,13) |
InChI-Schlüssel |
JPIQQNCQZXHNDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)(O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
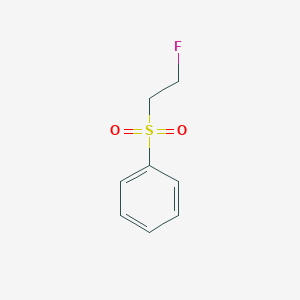
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)
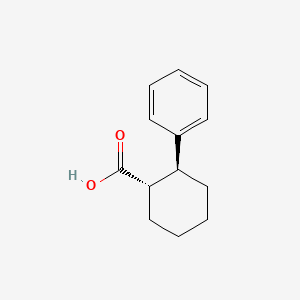
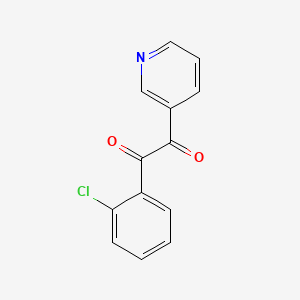
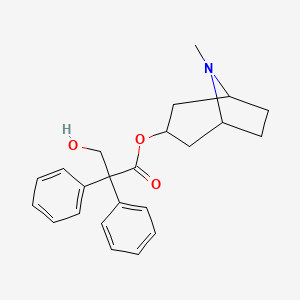
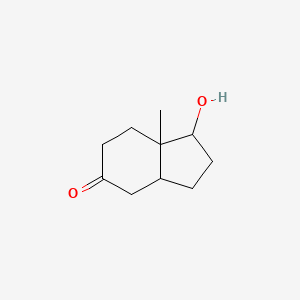
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
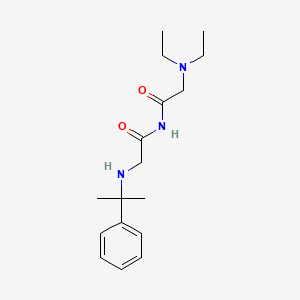

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
